Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for treating neurodegenerative diseases.
Pharmaceutical Research: The compound’s antiviral, anticancer, and antimicrobial properties are being explored for drug development.
Biological Studies: It is used in studies involving cell viability assays, molecular docking, and protein interaction analysis.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Ethyl 7-hydroxy-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of neuroprotective, anti-inflammatory, and anticancer properties makes it a versatile compound in medicinal research .
Biological Activity
Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C17H16N4O3
- Molecular Weight : 324.34 g/mol
Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer). It showed promising results with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents like Cisplatin. Specifically, some derivatives exhibited IC50 values as low as 17.83 μM against MDA-MB-231 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Ethyl Triazolo | MDA-MB-231 | 17.83 |
Ethyl Triazolo | MCF-7 | 19.73 |
Cisplatin | MDA-MB-231 | Reference Value |
The mechanism by which triazolopyrimidine derivatives induce apoptosis in cancer cells is an area of active research. Preliminary findings suggest that these compounds may interfere with DNA replication and repair processes, leading to increased apoptosis in malignant cells. Molecular docking studies have indicated potential interactions with key proteins involved in cell cycle regulation and apoptosis pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Study on Antiproliferative Effects :
- A study involving derivatives of triazolopyrimidines showed that compound variants exhibited significant antiproliferative effects against HePG-2 and other cancer cell lines.
- Results indicated that certain compounds led to a reduction in cell viability by more than 60% at concentrations of 100 μM.
-
In Vivo Studies :
- Animal models treated with selected triazolopyrimidine derivatives showed a reduction in tumor size and improved survival rates compared to control groups.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O3/c1-3-28-20(26)17-18(14-9-5-4-6-10-14)24-21-22-13-23-25(21)19(17)15-11-7-8-12-16(15)27-2/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
LZFAAZWZWCVSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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